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Compound of Interest

Compound Name: 1,1-Cyclopentanediacetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,1-Cyclopentanediacetic acid, a versatile C9
dicarboxylic acid. From its fundamental physicochemical properties and spectroscopic
signature to its synthesis and pivotal role as a precursor in medicinal chemistry, this document
serves as a comprehensive resource. We will delve into detailed synthetic protocols, the
rationale behind various experimental strategies, and the applications of its derivatives,
particularly in the development of GABA analogs and biologically active spirocyclic compounds.

Physicochemical and Spectroscopic
Characterization

1,1-Cyclopentanediacetic acid, with the chemical formula CoH1404, is a white crystalline solid
that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a
cyclopentane ring geminally substituted with two acetic acid moieties, imparts both rigidity and
conformational flexibility, making it an attractive scaffold for constructing complex molecular
architectures.[2]

Table 1: Physicochemical Properties of 1,1-Cyclopentanediacetic Acid
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Property Value Source(s)
CAS Number 16713-66-9 [1]
Molecular Formula CoH1404 [1]
Molecular Weight 186.21 g/mol [1]
Appearance White crystalline solid/powder [1]
Melting Point 180-181 °C [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bond Count 4 [1]
Topological Polar Surface Area  74.6 A2 [1]

Spectroscopic Analysis

A thorough understanding of the spectroscopic properties of 1,1-Cyclopentanediacetic acid is
essential for its identification and for monitoring reactions in which it is a reactant or product.

1H NMR Spectroscopy: The proton NMR spectrum provides key information about the
arrangement of non-equivalent protons in the molecule.[3][4]

e IH NMR (Solvent dependent, typically CDCIs or DMSO-ds) & (ppm):

o Abroad singlet in the region of 10-12 ppm, corresponding to the two acidic protons of the
carboxylic acid groups. The exact chemical shift is highly dependent on the solvent and
concentration.

o Asinglet around 2.5-2.7 ppm, integrating to 4H, representing the four methylene protons
of the two acetic acid side chains (-CH2COOH).

o A multiplet or series of multiplets between 1.4 and 1.8 ppm, integrating to 8H,
corresponding to the methylene protons of the cyclopentane ring. Due to the
conformational flexibility of the cyclopentane ring, these protons may exhibit complex
splitting patterns.[5]
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13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent
carbon atoms and their chemical environments.[2][6]

e 13C NMR (Solvent dependent) & (ppm):

o ~175-180 ppm: Carboxylic acid carbonyl carbons (-COOH).

o ~45-50 ppm: Quaternary carbon of the cyclopentane ring (C1).

o ~35-40 ppm: Methylene carbons of the acetic acid side chains (-CH2COOH).

o ~25-35 ppm: Methylene carbons of the cyclopentane ring. Due to symmetry, fewer than
four distinct signals may be observed for the ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the
characteristic functional groups present in the molecule.[7]

e Key IR Absorptions (cm~1):

o 2500-3300 (broad): O-H stretching of the carboxylic acid, often showing a very broad
absorption due to hydrogen bonding.

o ~1700 (strong, sharp): C=0 stretching of the carboxylic acid carbonyl group. This is a very
characteristic and intense peak.

o ~1410 & ~920 (broad): O-H bending vibrations associated with the carboxylic acid dimer.

o ~1200-1300: C-O stretching of the carboxylic acid.

o 2800-3000: C-H stretching of the methylene groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight
and fragmentation pattern of the molecule.[4][8][9]

o Expected Fragmentation:

o Molecular lon (M*): A peak corresponding to the molecular weight (186.21 m/z) may be
observed, though it can be weak in electron ionization (EI) due to facile fragmentation.
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[e]

Loss of H20 (M-18): Dehydration is a common fragmentation pathway for carboxylic acids.

o

Loss of COOH (M-45): Cleavage of a carboxylic acid group is a characteristic
fragmentation.

o

Loss of CH2COOH (M-59): Cleavage of an entire acetic acid side chain.

[¢]

Further fragmentation of the cyclopentane ring.

Synthesis of 1,1-Cyclopentanediacetic Acid

The synthesis of 1,1-Cyclopentanediacetic acid can be achieved through several routes. The
choice of method often depends on the availability of starting materials, desired scale, and
safety considerations. Two prominent methods are detailed below.

Method 1: From Cyclopentanone via a
Dicyanoglutarimide Intermediate

This method, outlined in a key patent, involves a multi-step process starting from
cyclopentanone.[10] The causality behind this experimental choice lies in the use of readily
available and inexpensive starting materials (cyclopentanone, methyl cyanoacetate, and
cyanoacetamide) and a sequence of reliable condensation and hydrolysis reactions.

Workflow Diagram: Synthesis from Cyclopentanone

Basic Catalyst Strong Acid Hydrolysis

i i ' - 9., H h
e.g., Triethylamine B,B-tetramethylene-a,a'-dlcyanoglutanmude) (e.g., H2504, heat)

Cyclopentanone +
Methyl Cyanoacetate +
Cyanoacetamide

| G,l-Cyclopentanediaoetic Acia

Click to download full resolution via product page
Caption: Synthesis of 1,1-Cyclopentanediacetic Acid from Cyclopentanone.

Detailed Protocol: Synthesis of (3,3-tetramethylene-a,a'-dicyanoglutarimide and subsequent
hydrolysis[10]

o Reaction Setup: In a suitable reaction vessel, charge formamide and cool to 25-30 °C.
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Addition of Reactants: To the formamide, add cyclopentanone, methyl cyanoacetate, and
cyanoacetamide.

Catalyst Addition: Gradually add triethylamine over a period of 30 minutes, maintaining the
temperature between 25-30 °C.

Reaction: Stir the mixture for 10 hours at 25-30 °C. The reaction progress can be monitored
by techniques such as TLC or HPLC.

Intermediate Workup (optional, for isolation): The intermediate, (3,3-tetramethylene-a,a'-
dicyanoglutarimide, can be isolated by acidification of the reaction mixture with a strong acid,
which insolubilizes the salt form.[10]

Hydrolysis: Raise the temperature of the reaction mixture to 60-65 °C and gradually add
water.

Acidification: Adjust the temperature to 60-65 °C and carefully acidify the solution to pH 1
with 98% sulfuric acid, using cooling to keep the temperature below 75 °C.

Isolation: Cool the resulting slurry to 5-10 °C and filter the solid product.

Washing: Wash the filter cake with portions of cold water. The product is 1,1-
Cyclopentanediacetic acid.

Drying: Dry the product, for example, in a vacuum oven.

Method 2: Malonic Ester Synthesis

An alternative and classic approach to geminal diacids is the malonic ester synthesis. This
method utilizes the acidity of the a-protons of diethyl malonate to perform a double alkylation
with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. For 1,1-
Cyclopentanediacetic acid, this would involve a spirocyclic intermediate. A more direct
adaptation for this specific target involves the reaction of a cyclopentylidene derivative.
However, a classic approach would be the alkylation of diethyl malonate with 1,4-
dibromobutane to form the cyclopentane ring, followed by further functionalization, though this
is a more complex route. A more direct malonic ester synthesis approach would be to use a
precursor that already contains the cyclopentane ring.
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While a specific protocol for 1,1-Cyclopentanediacetic acid via malonic ester synthesis is not
readily available in the searched literature, a general procedure can be adapted.[10][11][12][13]
[14] The key principle is the nucleophilic attack of the malonate enolate on an appropriate
electrophile.

Key Chemical Transformations and Derivatives

1,1-Cyclopentanediacetic acid is a versatile starting material for a range of derivatives,
primarily through reactions of its carboxylic acid groups.

Synthesis of 1,1-Cyclopentanediacetic Anhydride

Cyclic anhydrides are important reactive intermediates. The formation of 1,1-
Cyclopentanediacetic anhydride is readily achieved by heating the diacid with a dehydrating
agent.[15][16][17]

Workflow Diagram: Anhydride and Monoamide Synthesis

Dehydrating Agent Aqueous Ammonia
1.1-Cyclopentanediacetic Acid\ (e.g., Acetic Anhydride, heat] 1,1-Cyclopentanediacetic (NHs(aq)) 1,1-Cyclopentanediacetic
rtyclop J Anhydride Acid Monoamide

Click to download full resolution via product page

Caption: Key derivatives from 1,1-Cyclopentanediacetic Acid.
Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Anhydride[15][16]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1-
Cyclopentanediacetic acid with an excess of acetic anhydride.

e Reaction: Heat the mixture to reflux for several hours (e.g., 3 hours). The progress of the
reaction can be monitored by the disappearance of the starting diacid (e.g., by TLC).

o Workup: After the reaction is complete, remove the excess acetic anhydride and acetic acid
by-product under reduced pressure (distillation).
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Purification: The crude anhydride can be purified by distillation under reduced pressure or by
recrystallization from a suitable solvent (e.g., hexane extraction followed by evaporation).[15]

Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide

The monoamide is a crucial intermediate in the synthesis of pharmaceutically active

compounds like Gabapentin analogues.[18] It is typically prepared by the aminolysis of the
corresponding anhydride.[15][16][19]

Detailed Protocol: Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide[15][16]

Reaction Setup: In a reaction vessel, place a solution of aqueous ammonia (e.g., 20-30%
concentration). Cool the solution, for instance, in an ice bath to below 20 °C.

Addition of Anhydride: Slowly add 1,1-Cyclopentanediacetic anhydride to the cold ammonia
solution. The reaction is exothermic and the temperature should be maintained below 20 °C.

Reaction: Stir the mixture until the reaction is complete (monitoring by HPLC is
recommended).[16]

Workup: Remove excess ammonia under vacuum.

Acidification and Precipitation: Acidify the solution with hydrochloric acid to precipitate the
crude monoamide.

Isolation and Purification: Filter the precipitated solid, wash with cold water, and then purify
by extraction with a solvent like methylene chloride followed by solvent removal, or by
recrystallization (e.g., from aqueous acetonitrile).[15][16]

Applications in Drug Discovery and Development

The rigid yet flexible scaffold of 1,1-Cyclopentanediacetic acid makes it an attractive starting

point for the synthesis of conformationally constrained molecules with potential biological

activity.

Precursor to GABA Analogues
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Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central
nervous system. Conformationally restricted analogues of GABA are of great interest in
neuroscience research and drug development for conditions such as epilepsy, anxiety, and
neuropathic pain.[11][20] The cyclopentane ring can be used to lock the pharmacophoric
elements (amine and carboxylic acid) into specific spatial arrangements, leading to selectivity
for different GABA receptor subtypes (GABAa, GABAe, etc.) or GABA transporters.[15][18][21]
[22][23]

While many cyclopentane-based GABA analogues are not directly synthesized from 1,1-
Cyclopentanediacetic acid, the diacid serves as a key intermediate for compounds like
Gabapentin, which is an analogue of GABA. The monoamide of the cyclohexane analogue of
1,1-cyclopentanediacetic acid is a direct precursor to Gabapentin.[18] This highlights the
importance of this class of diacids in the synthesis of GABAergic drugs.

Table 2: Biological Activity of Selected Cyclopentane GABA Analogues

Receptor/Targ .
Compound ¢ Activity ICs0 /| ECs0 (MM)  Source(s)

e
(+)-TACP GABAe (p1) Partial Agonist 27+0.2 [18]
(+)-TACP GABAe (p2) Partial Agonist 1.45+0.22 [18]
(+)-CACP GABAe (p1) Partial Agonist 26111 [18]
(+)-4-ACPCA GABA: (p1) Antagonist Ki=6.0+0.1 [18]
Benzylthioether )

GABA=a (01B2y2L)  Antagonist 42 [11][24][25]

of 4-ACP-3-CA

(Note: TACP = trans-3-aminocyclopentanecarboxylic acid; CACP = cis-3-
aminocyclopentanecarboxylic acid; 4-ACPCA = 4-aminocyclopent-1-ene-1-carboxylic acid.
These are representative analogues and not all are direct derivatives of 1,1-
cyclopentanediacetic acid, but illustrate the utility of the cyclopentane scaffold.)

Building Block for Spiro--Lactams
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Spirocyclic compounds, which contain two rings sharing a single carbon atom, are of increasing
interest in medicinal chemistry due to their unique three-dimensional structures.[8] 1,1-
Cyclopentanediacetic acid and its derivatives are excellent precursors for spiro-B-lactams.[1]
The geminal diacetic acid structure can be converted into a cyclic intermediate that then
participates in cycloaddition reactions to form the spiro-f3-lactam core.

These spiro-p-lactam scaffolds have shown a wide range of biological activities, including
antibacterial, cholesterol absorption inhibition, and antiviral (anti-HIV) properties.[1][2][3] For
instance, spirocyclopentenyl--lactams derived from related starting materials have
demonstrated potent anti-HIV activity with ICso values in the nanomolar range.[1][3]

Logical Relationship Diagram: Spiro-p-Lactam Synthesis

1,1-Cyc|opentanediacetiq . . . -
Acid Derivative Reaction Sequence Cyclic Interme(_mate [2+2] Cycloaddition Spiro-B-Lactam
(e.g.. Imide) J (e.g., Ketenimine)

Click to download full resolution via product page

Caption: General pathway to Spiro--Lactams.

The synthesis of spiro-f3-lactams often involves a Staudinger [2+2] ketene-imine cycloaddition
reaction.[2] The 1,1-disubstituted cyclopentane core provides the spirocyclic center, leading to
structurally novel and medicinally relevant compounds.

Conclusion

1,1-Cyclopentanediacetic acid is a foundational building block in organic and medicinal
chemistry. Its straightforward synthesis and the reactivity of its dual carboxylic acid functional
groups allow for the creation of a diverse array of derivatives, including anhydrides, amides,
and complex spirocyclic systems. The structural rigidity and conformational nuances of the
cyclopentane core have made it a valuable scaffold in the design of GABA analogues and other
biologically active molecules. This guide has provided a comprehensive overview of the
synthesis, characterization, and application of 1,1-Cyclopentanediacetic acid, offering
researchers and drug development professionals a solid foundation for further exploration and
innovation with this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b099443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

